2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
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Overview
Description
2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione is a complex organic compound with the molecular formula C20H20Cl2N6O2 and a molecular weight of 447.32. This compound is characterized by its unique hexaazadispiro structure, which includes two spiro-linked rings and multiple nitrogen atoms.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms and spiro-linked rings allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione stands out due to its unique hexaazadispiro structure. Similar compounds include:
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione: Lacks the chlorophenyl group, which may affect its reactivity and applications.
2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione:
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
11-(4-chlorophenyl)-3-phenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c21-14-6-8-16(9-7-14)27-18(29)23-20(25-27)12-10-19(11-13-20)22-17(28)26(24-19)15-4-2-1-3-5-15/h1-9,24-25H,10-13H2,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXRLODKCZQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)NC(=O)N(N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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